ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrole ring, a triazolopyridine moiety, and an ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylpyrrole with ethyl chloroformate to form the corresponding ester. This intermediate is then reacted with 1,2,4-triazolopyridine-3-thiol in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazolopyridine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids
Scientific Research Applications
Ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial and antiviral agent. .
Materials Science: The compound’s heterocyclic structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used in studies to understand the mechanisms of enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The triazolopyridine moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolopyrimidines: These compounds share the triazole ring but differ in their biological activities and applications.
1,2,4-Triazoloquinoxalines: These compounds have similar antimicrobial and antiviral properties but differ in their structural features and specific targets.
Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of a pyrrole ring, a triazolopyridine moiety, and an ester functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
306280-78-4 |
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Molecular Formula |
C17H18N4O3S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H18N4O3S/c1-4-24-16(23)14-10(2)15(18-11(14)3)12(22)9-25-17-20-19-13-7-5-6-8-21(13)17/h5-8,18H,4,9H2,1-3H3 |
InChI Key |
WFOXCZLJEZIPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
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